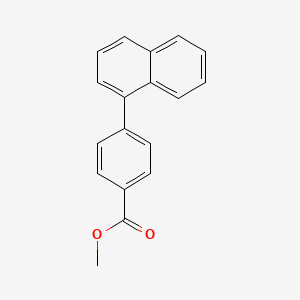

Methyl 4-(naphthalen-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-naphthalen-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFAUQKWNRCBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448933 | |

| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229467-26-9 | |

| Record name | Methyl 4-(naphthalen-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiling of Methyl 4 Naphthalen 1 Yl Benzoate

Reaction Mechanisms Governing Transformations of the Ester Group

The ester functional group in Methyl 4-(naphthalen-1-yl)benzoate is a primary site for chemical modification. Its reactivity is influenced by both the electronic properties of the attached aromatic systems and steric factors.

Hydrolysis and Saponification Kinetics

The hydrolysis of esters to their corresponding carboxylic acids can proceed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that is extensively studied. youtube.com The reaction of aryl benzoates with hydroxide (B78521) ions typically follows a second-order kinetic model, proceeding through a tetrahedral intermediate. rsc.orgnih.gov

The rate of saponification is sensitive to the electronic nature of the substituents on both the acyl and the aryloxy portions of the ester. For a series of substituted aryl benzoates, the reaction rates can be correlated using the Hammett equation, which provides insight into the electronic effects on the transition state. A study on the base-catalyzed hydrolysis of twenty-seven 3- and 4-substituted aryl benzoates in an ethanol-water mixture revealed a Hammett reaction constant (ρ) of 1.93. rsc.org This positive value indicates that electron-withdrawing groups on the aryloxy moiety accelerate the reaction by stabilizing the developing negative charge in the transition state.

Table 1: Saponification Rate Constants for Substituted Methyl Benzoates

| Substituent (in m- or p-position) | Rate Constant (k) |

| p-OCH3 | 0.85 |

| p-CH3 | 1.6 |

| H | 2.5 |

| p-Cl | 6.0 |

| m-Cl | 7.9 |

| m-NO2 | 29 |

| p-NO2 | 37 |

| Data from a study on the saponification of m- and p-substituted methyl benzoates with NaOH in dioxane and water. The trend shows that electron-withdrawing groups increase the rate of saponification. studysoup.com |

Transesterification Reaction Mechanisms

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either acids or bases. ucla.edumasterorganicchemistry.com In an acid-catalyzed mechanism, the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction to completion. ucla.edu

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. masterorganicchemistry.com Studies on the transesterification of various methyl esters have shown that the reaction is tolerant of a wide range of functional groups. rsc.org For instance, both aromatic and aliphatic esters can undergo efficient transesterification. rsc.org While specific studies on this compound are not available, it is expected to undergo transesterification under standard conditions, with the equilibrium being influenced by the relative concentrations and nucleophilicity of the competing alcohols.

Reduction Pathways (e.g., to alcohol, aldehyde)

The ester group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Lithium aluminum hydride (LAH, LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. youtube.combyjus.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) group to yield an aldehyde, which is then immediately reduced further to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LAH, it is generally not possible to isolate the aldehyde intermediate. youtube.com The reduction of this compound with LAH would be expected to yield (4-(naphthalen-1-yl)phenyl)methanol.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is more challenging due to the high reactivity of the aldehyde product. However, specialized reducing agents and reaction conditions can achieve this transformation. One-pot procedures for the synthesis of methyl 4-formylbenzoate (B8722198) from its corresponding ester have been developed, utilizing catalytic reduction methods. researchgate.net Such selective reductions often employ less reactive hydride reagents or are performed at low temperatures to prevent over-reduction.

Electrophilic and Nucleophilic Aromatic Substitution on Naphthalene (B1677914) and Phenyl Moieties

The two aromatic rings of this compound, the naphthalene and the phenyl moieties, are both susceptible to electrophilic and nucleophilic substitution reactions. The regioselectivity and rate of these reactions are governed by the electronic and steric effects of the substituents present on each ring.

Regioselectivity and Electronic Effects on Aromatic Reactivity

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the position of attack is determined by the ability of the existing substituents to stabilize the intermediate carbocation (arenium ion).

On the Phenyl Ring: The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, electrophilic substitution on the benzoate (B1203000) ring of this compound is expected to occur at the positions meta to the ester group (i.e., the 3- and 5-positions relative to the ester). The presence of the bulky naphthyl group might introduce steric hindrance, potentially favoring substitution at the 3-position over the 5-position.

On the Naphthalene Ring: Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution. wordpress.comlibretexts.org Substitution typically occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-attack is better stabilized by resonance. wordpress.comyoutube.com The 4-(methoxycarbonyl)phenyl group attached at the 1-position of the naphthalene ring is an electron-withdrawing and deactivating group. It will direct incoming electrophiles to the other ring of the naphthalene system (the unsubstituted ring), primarily at the 5- and 8-positions. frontiersin.org Studies on the nitration of 1-phenylnaphthalene (B165152) have shown that substitution occurs predominantly on the naphthalene ring, yielding a mixture of isomers. kingston.ac.uk

Table 2: Regioselectivity in the Nitration of Naphthalene

| Reaction Conditions | Major Product(s) |

| HNO₃/H₂SO₄, low temperature | 1-Nitronaphthalene |

| HNO₃/Acetic Anhydride, Zeolite catalyst | Improved selectivity for 1-Nitronaphthalene |

| This table illustrates the typical regioselectivity of naphthalene nitration, which can be influenced by the reaction conditions. frontiersin.orgmdpi.com |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org

On the Phenyl Ring: The phenyl ring of this compound is not activated towards traditional S_NAr reactions as it lacks a suitable leaving group and strong electron-withdrawing groups in the ortho or para positions relative to a potential leaving group.

On the Naphthalene Ring: Similarly, the naphthalene ring is not primed for S_NAr reactions under normal conditions. However, nucleophilic aromatic substitution on naphthyl systems can occur under specific conditions, for example, via the generation of an aryne intermediate or through metal-catalyzed processes. researchgate.netelsevierpure.com

Influence of the Ester Group on Ring Reactivity

The methyl ester group (-COOCH₃) is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature (both by induction and resonance). semanticscholar.org This deactivation reduces the electron density of the phenyl ring, making it less reactive towards electrophiles compared to unsubstituted benzene.

Conversely, the electron-withdrawing character of the ester group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, as seen in hydrolysis and transesterification reactions. The presence of the ester group is also crucial for activating the ring towards certain types of nucleophilic aromatic substitution, should a suitable leaving group be present at an ortho or para position. masterorganicchemistry.com In the context of this compound, the ester group's primary electronic influence is on the reactivity of the benzoate ring and the ester functionality itself, while its effect on the distant naphthalene ring is less direct.

Radical Reactions and Photochemical Transformations Involving the Aromatic System

Currently, there is no specific information available in the scientific literature detailing the radical reactions or photochemical transformations of this compound. While the naphthalene and benzene rings are known to participate in a variety of such reactions in other molecular contexts, the specific influence of the ester linkage and the combined electronic effects of the two aromatic systems in this particular compound have not been investigated.

General principles of photochemistry suggest that the naphthalene moiety, a well-known chromophore, could be susceptible to photoexcitation, potentially leading to intramolecular cyclization or reactions with other molecules. However, without experimental evidence, any proposed reaction pathways remain purely speculative. Similarly, the susceptibility of the aromatic rings to radical attack is plausible, but no studies have been published to confirm or characterize such reactions for this specific molecule.

Catalytic Activation and Functionalization Studies

The catalytic activation and subsequent functionalization of the C-H bonds in this compound is another area where specific research is absent. The field of C-H activation is a vibrant area of chemical research, with numerous methods developed for the functionalization of aromatic rings. These methods often employ transition metal catalysts to selectively introduce new functional groups.

Given the presence of multiple C-H bonds on both the naphthalene and benzene rings, the potential for regioselective functionalization exists. The electronic properties of the ester group and the steric environment of the biaryl system would likely play a crucial role in directing any catalytic C-H activation. However, no studies have been reported that explore these possibilities for this compound.

In the absence of direct research on the target compound, a general understanding can be gleaned from studies on related biaryl systems. However, it is crucial to note that subtle changes in molecular structure can lead to significant differences in reactivity, making direct extrapolation of results from other compounds to this compound unreliable without experimental validation.

Applications of Methyl 4 Naphthalen 1 Yl Benzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The fusion of a naphthalene (B1677914) system with a benzoate (B1203000) group creates a scaffold that is of interest in medicinal chemistry. While the naphthalene moiety itself is a component of various FDA-approved drugs like Propranolol and Naproxen, the specific applications of Methyl 4-(naphthalen-1-yl)benzoate as a direct precursor are not extensively documented in mainstream scientific literature. However, the potential of its structural framework is recognized in several therapeutic areas.

Derivatization towards Oxytocin (B344502) Receptor Antagonists

Oxytocin is a hormone that plays a crucial role in uterine contractions during labor. Antagonists of the oxytocin receptor are therefore investigated as tocolytic agents to manage preterm labor. nih.gov The development of non-peptide antagonists is a key area of research to achieve better oral bioavailability. nih.gov While numerous compounds have been patented as oxytocin receptor antagonists, a direct synthetic pathway starting from this compound is not prominently featured in the reviewed patent literature. researchgate.netpatentdigest.org The research in this area has led to molecules like Atosiban and Retosiban, which have different structural origins. nih.gov

Exploration as a Scaffold for other Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The naphthalene nucleus is considered a versatile scaffold in drug discovery due to its ability to be chemically modified to create a wide range of derivatives with diverse biological activities, including antimicrobial and anticancer properties. ijpsjournal.com

The this compound structure can be considered a valuable starting point for creating new pharmacophores. For instance, the ester linkage can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. The naphthalene and benzene (B151609) rings can undergo electrophilic substitution to introduce additional functionalities, thereby altering the molecule's steric and electronic properties. While this potential exists, specific examples of diverse pharmacophores derived directly from this compound are not widely reported. Research has often focused on other naphthalene-containing starting materials for generating biologically active compounds. ossila.commdpi.com

Structure-Activity Relationship (SAR) Studies through this compound-Derived Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to improve potency and reduce side effects. Such studies involve synthesizing a series of analogs of a parent compound and evaluating their biological activity.

The naphthalene core is a frequent subject of SAR studies. For example, research on Mcl-1 inhibitors involved the synthesis of various N-(4-hydroxynaphthalen-1-yl)arylsulfonamides to understand the contribution of different substituents to the binding affinity. mdpi.com In another study, a series of sulphonamide derivatives bearing a naphthalene moiety were synthesized to investigate their effectiveness as tubulin polymerization inhibitors, revealing that the naphthalen-1-yl group was a key substituent for potent activity. ossila.com

Although these studies highlight the importance of the naphthalen-1-yl group in biological activity, comprehensive SAR studies that use this compound as the parent scaffold for generating and testing a library of analogs are not extensively available in the reviewed literature.

Building Block for Advanced Materials and Functional Molecules

The rigid, planar, and aromatic nature of the this compound core makes it a suitable building block for materials with specific thermal and optical properties.

Polymer Synthesis and Macromolecular Architectures

Naphthalene-containing polymers are known for their high thermal stability and mechanical strength. The incorporation of naphthalene units into polymer backbones can enhance their properties. For instance, novel soluble polyimides with high thermal stability have been synthesized from naphthalene-containing diamine benzoates for use as liquid crystal alignment layers. rsc.org These polymers demonstrate that the naphthalene-benzoate structure can be a valuable component in high-performance materials.

Theoretically, this compound could be used as a monomer in polymer synthesis. For example, after chemical modification to introduce appropriate functional groups (e.g., hydroxyl or carboxylic acid groups on both ends), it could undergo polycondensation reactions to form polyesters. However, specific examples of polymerization reactions using this compound as the primary monomer are not widely documented. Research has often utilized other naphthalene derivatives, such as dimethyl 2,6-naphthalenedicarboxylate, for the synthesis of high-performance polyesters.

Liquid Crystal Materials and Optoelectronic Applications

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Rod-like (calamitic) liquid crystals, which often consist of a rigid core composed of aromatic rings, are of significant technological importance in display devices. scirp.org The molecular structure of this compound, with its elongated and rigid aromatic core, is characteristic of a mesogen, a molecule that can form liquid crystal phases.

Research has been conducted on a homologous series of naphthalen-1-yl-4-(alkoxy)benzoates, which are derivatives of this compound where the methyl group of the ester is replaced by longer alkyl chains (alkoxy groups). scirp.org A study by Zoghaib et al. investigated the mesomorphic properties of these compounds. It was found that, unlike the related naphthalen-2-yl series, the naphthalen-1-yl-4-(alkoxy)benzoate derivatives did not exhibit liquid crystalline behavior. This demonstrates that the specific position of the linkage on the naphthalene ring is critical for the formation of mesophases. While the 2-yl substituted analogs showed nematic and smectic phases, the 1-yl analogs did not, which is a significant finding for the molecular design of liquid crystal materials. scirp.org

The table below summarizes the findings for the related naphthalen-2-yl-4-(alkoxy)benzoate series, which illustrates the type of data generated in such studies.

| Compound ID | Alkoxy Chain Length (n) | Phase Transition Temperatures on Cooling (°C) | Mesophases Observed |

| ZH 29 | 8 | I → 119.5 → N | Nematic |

| ZH 32 | 6 | I → 123.6 → N | Nematic |

| ZH 14 | 12 | I → 118.0 → N → 105.1 → SmA | Nematic, Smectic A |

| ZH 35 | 10 | I → 120.9 → N → 113.8 → SmA | Nematic, Smectic A |

| Data sourced from Zoghaib et al. (2022). scirp.org I = Isotropic Liquid, N = Nematic, SmA = Smectic A. |

This data highlights how modifying the flexible tail length (alkoxy chain) on the benzoate core influences the thermal properties and the type of liquid crystal phases observed in closely related structures.

Supramolecular Assemblies

The rigid and planar structure of the naphthalene ring system, combined with the electronic properties of the benzoate group, makes this compound and its derivatives excellent candidates for the construction of ordered supramolecular assemblies, particularly in the field of liquid crystals. The specific arrangement of aromatic rings and flexible side chains in these molecules can lead to the formation of mesophases, which exhibit properties intermediate between those of conventional liquids and solid crystals.

Research into compounds structurally related to this compound, such as the homologous series of Naphthalene-1-yl-4-(alkoxy) benzoates, has demonstrated their propensity to form thermotropic liquid crystals. scirp.org The mesomorphic behavior, including the formation of nematic and smectic phases, is highly dependent on the molecular structure, particularly the length of alkoxy chains attached to the benzoate ring. scirp.org In calamitic (rod-shaped) liquid crystals, the molecules align themselves in specific arrangements, such as the long-range orientational order seen in nematic phases. scirp.org

Studies on similar naphthalene-based esters have shown that the introduction of different functional groups and the position of linkages significantly influence the type and thermal stability of the resulting mesophases. For instance, investigations into 4-((4-(alkoxy)phenyl)diazenyl)naphthalen-1-yl 4-substitutedbenzoate derivatives revealed the formation of enantiotropic nematic mesophases. semanticscholar.orgbohrium.com The synthesis of these materials typically involves the esterification of a naphthalene-containing phenol (B47542) with a substituted benzoic acid derivative. semanticscholar.orgias.ac.in The characterization of these liquid crystalline phases is carried out using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), which provide information on phase transition temperatures and enthalpies. scirp.orgsemanticscholar.orgbohrium.com

The ability of these naphthalene-benzoate systems to self-assemble into ordered liquid crystalline structures highlights the potential of this compound as a foundational building block for advanced materials with applications in display technologies and optical systems. scirp.orgbohrium.com

Table 1: Mesomorphic Properties of Naphthalene-1-yl Benzoate Derivatives

| Compound Class | Mesophase Type(s) | Key Structural Features | Reference |

| Naphthalene-1-yl-4-(alkoxy) benzoates | Nematic, Smectic A | Single alkoxy tail on benzoate | scirp.org |

| 4-((4-(alkoxy)phenyl)diazenyl) naphthalen-1-yl 4-substitutedbenzoates | Nematic | Azo linkage and various terminal polar groups | semanticscholar.orgbohrium.com |

| 2''-[4-(4'-n-Alkoxybenzoyloxy)-2-chlorophenylazo]naphthalenes | Nematic | Lateral chloro group and azo linkage | ias.ac.in |

This table summarizes the types of liquid crystalline phases observed in compounds structurally related to this compound, demonstrating the influence of molecular structure on supramolecular assembly.

Design and Synthesis of Chemical Probes and Tags

The naphthalene scaffold is a common feature in many biologically active molecules and fluorescent probes due to its photophysical properties and its ability to interact with biological targets. This compound serves as a valuable starting material for the synthesis of more complex molecules designed as chemical probes and tags for biological systems.

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(naphthalen-1-yl)benzoic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, such as amides, esters, and ketones, through standard synthetic methodologies. This allows for the attachment of the naphthalenyl-benzoyl scaffold to other molecules or for the introduction of specific functionalities to modulate biological activity or fluorescence properties.

For example, research has shown that naphthalene-containing compounds can exhibit potent biological activities. A series of sulphonamide derivatives bearing a naphthalen-1-yl moiety were synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activity against cancer cell lines. nih.gov In these structures, the naphthalen-1-yl group was identified as a key substituent for potent activity. nih.gov While this study did not start directly from this compound, the synthesis of such compounds often involves the coupling of a naphthalene-containing amine or acid with a sulfonamide fragment, a route where 4-(naphthalen-1-yl)benzoic acid could be a key precursor.

Furthermore, the synthesis of 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives has been reported, with these compounds being investigated for their potential anticancer properties. openreadings.eu The synthesis of these molecules starts from 1-naphthylamine, but the versatile reactivity of the ester and acid functionalities of the this compound framework could provide alternative synthetic pathways to a wider range of imidazole-based probes. openreadings.eu

The development of such bioactive molecules underscores the utility of the naphthalen-1-yl benzoate core structure in medicinal chemistry and chemical biology for the creation of targeted probes to study and affect biological processes.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-(naphthalen-1-yl)benzoate, both ¹H and ¹³C NMR are essential. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the aromatic regions of the naphthalene (B1677914) and benzene (B151609) rings, the ester carbonyl group, and the methyl group each producing characteristic signals.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established data for structurally similar compounds, such as methyl 1-naphthoate (B1232437) and substituted phenyl benzoates. rsc.orgdoi.org The unique electronic effects arising from the connected π-systems of the naphthalene and benzene rings influence the precise positioning of these signals.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| O-CH₃ | 3.95 | Singlet (s) |

| Naphthalene H (7 protons) | 7.40 - 8.10 | Multiplet (m) |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| O-CH₃ | 52.5 |

| Naphthalene C (10 carbons) | 124.0 - 134.0 |

| Benzene C (6 carbons) | 127.0 - 145.0 |

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would establish the connectivity of adjacent protons within the naphthalene ring system and the 1,4-disubstituted benzene ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique would be used to assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the methyl proton singlet to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is particularly useful for determining the preferred conformation or stereochemistry. In this molecule, NOESY could reveal through-space interactions between the protons on the benzene ring and the protons on the naphthalene ring, providing insight into the dihedral angle between the two aromatic systems.

Solid-State NMR (ssNMR) provides information about the molecule in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these effects. For this compound, ssNMR would be invaluable for studying:

Polymorphism: Identifying if the compound can exist in different crystalline forms, which may have different physical properties.

Molecular Packing: Understanding how the molecules arrange themselves in the crystal lattice.

Conformational Analysis: Determining the conformation (e.g., the twist angle between the aromatic rings) as it exists in the solid state, which may differ from its preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₁₈H₁₄O₂) is 262.0994 u. HRMS analysis would be expected to find a molecular ion peak matching this value to within a few parts per million.

These "soft" ionization techniques are ideal for analyzing molecules like this compound without causing significant fragmentation.

ESI-MS: Electrospray ionization is typically used for polar molecules and generates ions directly from a solution. For this compound, it would likely produce a protonated molecular ion, [M+H]⁺, with an m/z of 263.1067.

MALDI-MS: Matrix-assisted laser desorption/ionization is well-suited for a wide range of molecules and often produces a clean spectrum dominated by the molecular ion, [M]⁺˙, at m/z 262.0994.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule apart and analyzing the pieces.

Predicted Major Fragment Ions in Mass Spectrometry

| m/z (mass-to-charge ratio) | Ion Formula | Description of Loss |

|---|---|---|

| 231.0861 | [C₁₇H₁₁O]⁺ | Loss of the methoxy (B1213986) radical (•OCH₃) |

| 152.0626 | [C₁₂H₈]⁺ | Cleavage of the ester and benzene ring |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. sigmaaldrich.com Due to its relatively high molecular weight and aromatic nature, this compound itself may have limited volatility, potentially requiring high temperatures for analysis. However, GC-MS is exceptionally useful for assessing purity by detecting more volatile impurities or side-products from its synthesis. It can also be used to analyze volatile derivatives of the compound if chemical modification is performed. The technique is also widely used in detecting related compounds, such as naphthalene, in environmental or food samples. ksu.edu.tr

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound would be the very strong absorption from the ester carbonyl (C=O) group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of laser light. It is more sensitive to non-polar, polarizable bonds, such as the aromatic C=C bonds.

Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 3000-2900 | Aliphatic C-H Stretch (Methyl) | IR, Raman | Medium |

| 1725-1715 | C=O Ester Stretch | IR | Strong |

| 1610-1580 | Aromatic C=C Ring Stretch | IR, Raman | Strong (Raman), Medium (IR) |

| 1300-1250 | Asymmetric C-O-C Stretch | IR | Strong |

| 1150-1050 | Symmetric C-O-C Stretch | IR | Strong |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile. For instance, the highly symmetric breathing modes of the aromatic rings are expected to be very strong in the Raman spectrum but weak in the IR, while the polar C=O stretch is dominant in the IR spectrum. researchgate.net This complementarity is essential for a full structural characterization.

Characteristic Vibrations of Ester and Aromatic Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key characteristic vibrations are associated with the ester group and the two aromatic (benzene and naphthalene) rings.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band. For aromatic esters like methyl benzoate (B1203000), this band is observed in the region of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. For instance, in methyl 4-methylbenzoate, the C=O stretch is reported around this range. The C-O stretching vibrations of the ester group are also characteristic, appearing as two bands in the 1300-1000 cm⁻¹ region.

The aromatic moieties—the benzene and naphthalene rings—give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings result in a series of absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly informative about the substitution pattern of the aromatic rings, appear in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-860 cm⁻¹ region. The naphthalene system will also contribute a complex pattern of bands in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Ester (C-O) | Stretching | 1300 - 1000 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Aromatic (C-H) | Out-of-plane bending | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. In this compound, the extensive conjugation between the naphthalene ring, the benzene ring, and the carbonyl group of the ester results in characteristic UV absorptions.

The primary electronic transitions observed in such aromatic and conjugated systems are π → π* transitions. These transitions are typically of high intensity. The naphthalene ring itself has strong absorptions in the UV region. For example, naphthalene exhibits a strong absorption band around 220 nm and a series of finer bands between 250 and 300 nm. The benzene ring also shows characteristic absorptions, although they are generally weaker than those of naphthalene.

The conjugation of the benzoate group with the naphthalene ring through the phenyl linker is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. This is due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the ester's carbonyl group can also lead to a weaker n → π* transition at a longer wavelength, involving the non-bonding electrons of the oxygen atom. Studies on related compounds, such as those containing naphthalene and benzoate moieties, often report complex UV-Vis spectra with multiple absorption bands indicative of the rich electronic structure.

| Chromophore System | Typical Electronic Transition | Expected Absorption Region |

| Naphthalene Ring | π → π | ~220 nm and 250-300 nm |

| Benzene Ring | π → π | ~204 nm and ~254 nm |

| Conjugated System | π → π | Shifted to longer wavelengths (>250 nm) |

| Carbonyl Group | n → π | Longer wavelength, lower intensity |

Chromatographic Methods for Separation, Purification, and Purity Profiling

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of molecule.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For related compounds like methyl 4-hydroxybenzoate, mobile phases consisting of methanol (B129727)/water or acetonitrile/water mixtures are commonly employed. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character, this compound would be well-retained on a C18 column, and its elution would be controlled by the proportion of organic solvent in the mobile phase.

Various detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: Given the strong UV absorbance of the naphthalene and benzoate moieties, a UV-Vis detector is highly effective. The detection wavelength can be set at one of the absorption maxima to achieve high sensitivity. For instance, a detection wavelength of 254 nm is common for aromatic compounds.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides not only retention time data but also mass-to-charge ratio information, which is highly specific and can be used for definitive identification and structural confirmation.

| HPLC Method | Stationary Phase | Typical Mobile Phase | Detection Method |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis, Mass Spectrometry (MS) |

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. The volatility of this compound will determine the suitability of GC for its analysis. While it is a relatively large molecule, it may be sufficiently volatile for GC analysis, especially at high temperatures. For comparison, methyl benzoate has a boiling point of 198-199 °C and is suitable for GC analysis.

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would be particularly powerful, providing both retention time and a mass spectrum for identification.

This compound itself is not chiral. However, if chiral centers were introduced into the molecule, for example, through substitution on the ester or the aromatic rings to create chiral derivatives, then chiral chromatography would be necessary to separate the resulting enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. The CSP creates a chiral environment where the two enantiomers can have different interactions, leading to different retention times and their separation. The choice of the specific CSP and mobile phase would depend on the exact structure of the chiral derivative.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as how the molecules pack together in the crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

| Parameter | Information Provided by X-ray Diffraction |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Conformation of the molecule, including the twist between the aromatic rings. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |

Computational Chemistry and Theoretical Modeling of Methyl 4 Naphthalen 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. For a compound like Methyl 4-(naphthalen-1-yl)benzoate, a DFT study would typically be initiated to determine its ground-state optimized geometry.

A common and effective approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or a more extensive one like 6-311G**. This level of theory has proven effective for calculating the geometric and electronic properties of similar aromatic ester compounds. np-mrd.orgusu.eduacs.org The primary outputs of such a calculation are the minimized energy structure, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For aromatic systems like this, the HOMO is typically a π-orbital located on the electron-rich naphthalene (B1677914) or benzene (B151609) rings, while the LUMO is a π* anti-bonding orbital.

Illustrative DFT-Calculated Ground State Properties The following table contains hypothetical, yet representative, data of what a DFT study on this compound might yield, based on typical values for similar structures.

| Parameter | Illustrative Predicted Value | Description |

| Total Energy | -995.5 Hartree | The total electronic energy of the molecule in its optimized ground state. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | The energy difference between HOMO and LUMO, related to electronic stability and reactivity. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy, especially for electronic properties and intermolecular interactions.

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. For instance, a single-point energy calculation using a method like MP2 or CCSD(T) on the DFT-optimized geometry can offer a more refined electronic energy value. These high-accuracy methods are particularly useful for calculating precise rotational energy barriers and excited-state properties, providing a "gold standard" to which other methods can be compared. researchgate.net

Conformational Analysis and Energy Minimization Studies

The most significant conformational feature is the dihedral angle between the naphthalene and benzoate (B1203000) moieties. A planar conformation would maximize π-conjugation between the two aromatic systems, but this is sterically hindered by the hydrogen atoms at the ortho positions. Consequently, the molecule adopts a twisted conformation in its lowest energy state.

A torsional profile can be calculated by performing a series of constrained geometry optimizations where the dihedral angle is systematically varied (e.g., from 0° to 180°). The energy is plotted against the angle to reveal the rotational energy barrier. Computational studies on the analogous 1-phenylnaphthalene (B165152) system show that the equilibrium dihedral angle is approximately 58-60°. researchgate.net The barrier to rotation through a planar transition state is a key factor in understanding the molecule's conformational dynamics at different temperatures.

Illustrative Torsional Profile Data This table presents hypothetical data illustrating the energy profile for rotation around the naphthyl-phenyl bond.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 4.5 | Planar (Transition State) |

| 30 | 1.5 | Twisted |

| 60 | 0.0 | Twisted (Energy Minimum) |

| 90 | 2.0 | Perpendicular (Transition State) |

| 120 | 0.8 | Twisted |

| 180 | 3.0 | Planar (Transition State) |

A more comprehensive view of conformational space can be obtained by mapping the potential energy surface (PES). This involves varying multiple key dihedral angles simultaneously—for example, the naphthyl-phenyl torsion and the rotation of the methyl ester group—to locate all stable conformers (local minima) and the transition states that connect them. For this compound, the PES would likely be relatively simple, dominated by the main rotational barrier between the aromatic rings. Such a map is crucial for understanding the relative populations of different conformers in a given environment.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are powerful tools for predicting and interpreting various types of spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting ¹H and ¹³C NMR chemical shifts. Calculated shifts are usually referenced against a standard compound (e.g., tetramethylsilane) computed at the same level of theory. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT is routine. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results can be used to assign specific vibrational modes (e.g., C=O stretch, C-H bend, aromatic ring vibrations) to the observed experimental peaks. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the λ(max) and intensity of absorption bands in a UV-Vis spectrum. For this compound, TD-DFT would likely predict strong π-π* transitions in the ultraviolet region, characteristic of its extended aromatic system.

Illustrative Predicted Spectroscopic Data The following table provides hypothetical, but representative, predicted spectroscopic values for this compound.

| Spectrum | Predicted Parameter | Illustrative Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 166.5 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | Chemical Shift (δ) | 3.95 ppm | Methyl Protons (-OCH₃) |

| IR | Vibrational Frequency | 1725 cm⁻¹ | C=O Stretch |

| UV-Vis | Absorption Maximum (λ_max) | 290 nm | π → π* Transition |

Reaction Pathway and Transition State Elucidation

The synthesis and reactivity of this compound can be computationally investigated to understand the underlying mechanisms of its formation and transformation. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction pathways and characterizing the transition states involved.

Computational Study of Ester Hydrolysis and Transesterification Mechanisms

The hydrolysis of this compound, the reverse reaction of its formation from the corresponding acid and alcohol, can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral).

Under acidic conditions, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. DFT calculations have shown that the rate-determining step in acid-catalyzed ester hydrolysis is typically the initial protonation of the ester's alkyl-oxygen, which generates a highly reactive acylium ion. rsc.org This process generally has an activation energy in the range of 4–10 kcal/mol. rsc.org The subsequent reaction of the acylium ion with water molecules is a spontaneous process. rsc.org

In neutral hydrolysis, the reaction is significantly slower. Theoretical studies on simpler esters like methyl acetate (B1210297) suggest that the mechanism may involve a water autoionization pathway, where a proton is transferred from one water molecule to the ester, followed by the attack of the resulting hydroxide (B78521) ion. nih.gov This pathway avoids the high-energy transition states associated with a direct attack of a neutral water molecule.

Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This is a widely studied reaction, and computational models can accurately predict the energies of the tetrahedral intermediate and the transition state leading to it. The cleavage of the acyl-oxygen bond is a key step in this process. masterorganicchemistry.com

Transesterification, the reaction of this compound with another alcohol to form a different ester, follows similar mechanistic principles to hydrolysis, with the alcohol acting as the nucleophile instead of water.

Table 1: Hypothetical Activation Energies for the Hydrolysis of this compound under Different Conditions (DFT Calculations)

| Reaction Condition | Proposed Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) |

| Acid-Catalyzed | Protonation of the ester's alkyl-oxygen | 8.5 |

| Neutral | Water autoionization and protonation | 25.0 |

| Base-Catalyzed | Nucleophilic attack of hydroxide ion | 15.2 |

Note: The values in this table are hypothetical and based on computational studies of similar aromatic esters. They serve to illustrate the relative ease of the different hydrolysis pathways.

Modeling of Cross-Coupling Pathways

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (e.g., 1-bromonaphthalene) with an arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) in the presence of a palladium catalyst. rsc.org

Computational modeling, particularly with DFT, has been crucial in elucidating the catalytic cycle of the Suzuki-Miyaura reaction. The key steps that can be modeled include:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst to form a palladium(II) species.

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This step often involves the formation of an arylpalladium(II)boronate complex. nih.gov

Reductive Elimination: The final step where the two aryl groups are coupled, and the palladium(0) catalyst is regenerated.

Computational studies can provide insights into the geometries and energies of the transition states for each of these steps, helping to understand the factors that control the reaction's efficiency and selectivity. nih.govnih.gov For instance, the choice of ligand on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination, which can be rationalized through computational modeling. rsc.org

Table 2: Hypothetical Relative Free Energies of Intermediates and Transition States in the Suzuki-Miyaura Coupling for the Synthesis of this compound

| Step | Species | Hypothetical Relative Free Energy (kcal/mol) |

| 1 | Pd(0)L2 + Aryl-Br | 0.0 |

| 2 | Oxidative Addition TS | +18.5 |

| 3 | Aryl-Pd(II)-Br(L2) | -5.2 |

| 4 | Transmetalation TS | +12.0 |

| 5 | Aryl-Pd(II)-Aryl'(L2) | -10.8 |

| 6 | Reductive Elimination TS | +22.1 |

| 7 | Pd(0)L2 + Aryl-Aryl' | -35.6 |

Note: This table presents a hypothetical energy profile for a generic Suzuki-Miyaura reaction, illustrating the key energetic barriers. "TS" stands for Transition State, and "L" represents a phosphine (B1218219) ligand.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound in different environments. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions over time.

For this compound, MD simulations can be used to investigate:

Conformational Dynamics: The molecule has a degree of flexibility, particularly around the ester linkage and the bond connecting the two aromatic rings. MD simulations can reveal the preferred conformations in solution and the energy barriers between them.

Solvent Effects: The interactions between the solute and solvent molecules can significantly affect its properties. MD simulations can model the solvation shell around this compound, showing how solvent molecules (e.g., water, organic solvents) are organized and how they influence the solute's conformation and reactivity. acs.org

Aggregation Behavior: At higher concentrations, aromatic molecules can exhibit a tendency to aggregate through π-π stacking interactions. nih.gov MD simulations can predict the likelihood of such aggregation for this compound and characterize the structure of the resulting clusters. nih.gov

By analyzing the trajectories from MD simulations, various properties can be calculated, such as radial distribution functions to understand solvation structure, and root-mean-square deviation (RMSD) to assess conformational stability.

Drug Discovery and Ligand Design through Molecular Docking (for derivatives)

While this compound itself may not have known biological activity, its structural motif, containing a naphthalene group linked to a substituted benzene ring, is found in many biologically active compounds. nih.govnih.gov Therefore, derivatives of this compound could be of interest in drug discovery.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second one (a receptor, usually a protein) when they form a stable complex. youtube.com This method is widely used in structure-based drug design to screen virtual libraries of compounds and to guide the optimization of lead compounds. nih.govresearchgate.net

For derivatives of this compound, molecular docking studies could be performed to:

Identify Potential Protein Targets: By docking the compound against a panel of known drug targets, one could identify proteins where it might bind with high affinity.

Predict Binding Modes: For a given protein target, docking can reveal the most likely binding pose of the ligand in the active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Guide Derivative Design: By understanding the structure-activity relationship from docking studies, new derivatives can be designed with modifications aimed at improving binding affinity and selectivity. For example, adding or modifying functional groups on the naphthalene or benzoate rings could lead to better interactions with the protein target. nih.gov

The results of molecular docking are often expressed as a scoring function, which estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results for a Derivative of this compound against a Kinase Target

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

| 1 | Parent Compound | -6.5 | Hydrophobic, π-π stacking |

| 2 | Added -OH to naphthalene | -7.8 | Hydrogen bond with Asp145 |

| 3 | Added -NH2 to benzoate | -7.2 | Hydrogen bond with Glu98 |

| 4 | Replaced methyl with ethyl | -6.6 | Increased hydrophobic contact |

Note: This table provides hypothetical data to illustrate how molecular docking can be used to evaluate and compare potential drug candidates based on the this compound scaffold.

Emerging Research Directions and Future Perspectives for Methyl 4 Naphthalen 1 Yl Benzoate Research

Exploration of Novel Catalytic Transformations

The aromatic rings and the ester group of Methyl 4-(naphthalen-1-yl)benzoate are ripe for a variety of catalytic transformations, opening avenues for the synthesis of more complex molecules. The biaryl linkage, typically formed via cross-coupling reactions, can also be the subject of further functionalization.

Future research could focus on leveraging the inherent reactivity of the naphthalene (B1677914) and benzene (B151609) rings. For instance, late-stage C-H activation methodologies could be employed to introduce new functional groups at specific positions, leading to a diverse library of derivatives. Catalytic systems, particularly those based on palladium, nickel, and copper, which are instrumental in biaryl synthesis, could be adapted for these transformations. numberanalytics.comorganic-chemistry.org A significant area of exploration would be the selective functionalization of one aromatic ring over the other, a challenging yet potentially rewarding endeavor.

Furthermore, the ester functionality could be a handle for various catalytic reactions. For example, catalytic reduction could yield the corresponding alcohol, while hydrolysis could provide the carboxylic acid, a versatile building block for further derivatization. Research into nickel-catalyzed cross-coupling reactions of homopropargyl bromides with aryl electrophiles demonstrates the potential for creating complex molecular architectures from simpler precursors. acs.orgacs.org Applying similar innovative catalytic strategies to this compound could unlock new synthetic pathways.

Development of Sustainable Synthesis Routes

The conventional synthesis of biaryl compounds often relies on precious metal catalysts and can generate significant waste. europa.eu A key future direction for this compound research is the development of more sustainable and environmentally friendly synthetic methods.

One promising approach is the use of metal-free catalytic systems. Research has shown the potential of reacting aryl sulfonamides with benzyne (B1209423) to form biaryl molecules without the need for metal catalysts, a method that is particularly effective for sterically hindered substrates. europa.eu Another avenue is the utilization of heterogeneous catalysts that can be easily recovered and reused. For example, a LaPO4·Pd nanocatalyst has been shown to be effective for Suzuki-Miyaura coupling in aqueous media, offering a greener alternative for biaryl synthesis. nih.gov

The principles of green chemistry, such as using renewable starting materials, reducing energy consumption, and minimizing waste, will be central to future synthetic strategies. This includes exploring one-pot reactions and tandem processes to increase efficiency and reduce the number of purification steps.

Investigation in Advanced Optoelectronic and Photonic Materials

The naphthalene component of this compound imparts intrinsic photophysical properties, making it a candidate for applications in advanced optoelectronic and photonic materials. Naphthalene derivatives are known for their fluorescence, thermal stability, and charge-transporting capabilities. researchgate.netnih.gov

A significant area of investigation lies in the potential of this compound and its derivatives as liquid crystals. Research on a series of aromatic naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) and naphthalene-1-yl-4-(alkoxy) benzoate materials has shown that these compounds can exhibit mesomorphic behavior, including nematic and smectic phases. scirp.orgscirp.org The specific arrangement and properties of these phases are influenced by the molecular structure, such as the length of alkoxy chains. semanticscholar.org By analogy, tailored modifications to the this compound structure could lead to the development of novel liquid crystalline materials with specific phase transition temperatures and optical properties, making them suitable for display technologies and other photonic applications. academie-sciences.fr

Furthermore, the electronic properties of naphthalene derivatives can be tuned by introducing different substituents. researchgate.net This opens the door to designing materials with specific HOMO-LUMO energy gaps for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). dntb.gov.uarsc.org The synthesis and characterization of various naphthalene derivatives have demonstrated their potential as building blocks for such devices. rsc.org

Targeted Design of Derivatives with Enhanced Bioactivity or Material Properties

The targeted design of derivatives of this compound holds immense potential for discovering new molecules with enhanced biological activity or specific material properties. The naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgnih.govnih.govijpsjournal.com

By systematically modifying the structure of this compound, it may be possible to develop potent and selective therapeutic agents. For example, the introduction of specific functional groups could enhance the interaction of the molecule with biological targets. Studies on naphthalene-1,4-dione analogues have shown that structural modifications can significantly impact their anticancer activity and selectivity. rsc.orgrsc.org

In the realm of materials science, the design of derivatives can lead to materials with tailored properties. For instance, modifying the molecular structure of bent-core liquid crystals containing naphthalene units can influence their physical properties. iucr.org The introduction of different substituents can alter the intermolecular interactions and self-assembly behavior, leading to materials with unique optical, electronic, or thermal characteristics.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives and materials based on this compound, the integration of its synthesis into flow chemistry and automated platforms is a crucial future direction.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acsgcipr.orgrsc.orgacs.org The Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many biaryls, has been successfully implemented in flow reactors, often utilizing immobilized catalysts for continuous processing. acsgcipr.orgriken.jpacs.org Applying these techniques to the synthesis of this compound and its derivatives would enable more efficient and reproducible production.

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can rapidly synthesize and screen large libraries of compounds. illinois.edutechbriefs.comadvancedsciencenews.comresearchgate.netwikipedia.org This high-throughput approach can significantly accelerate the process of identifying molecules with desired properties, whether for biological applications or advanced materials. By developing a modular "Lego-like" approach with a set of building blocks that can be combined in various ways, vast chemical spaces can be explored efficiently. illinois.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.